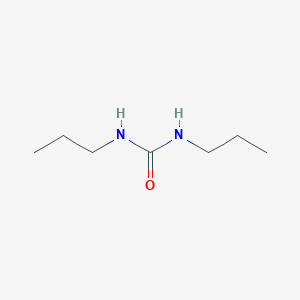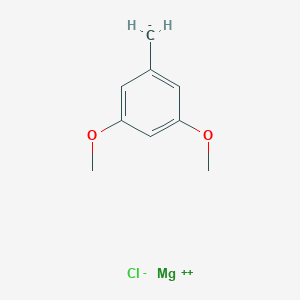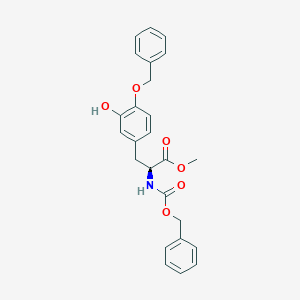
N-Boc-2-isothiocyanatoethylamine
Overview
Description
N-Boc-2-isothiocyanatoethylamine, also known as tert-Butyl N-(2-isothiocyanatoethyl)carbamate, is a chemical compound with the molecular formula C8H14N2O2S and a molecular weight of 202.27 g/mol . This compound is notable for its applications in organic synthesis, particularly in the preparation of various biologically active molecules .
Mechanism of Action
Target of Action
N-Boc-2-isothiocyanatoethylamine, also known as tert-Butyl N-(2-isothiocyanatoethyl)carbamate , is a research chemical used in the synthesis of 2-alkylamino-1-imidazolines
Mode of Action
It is known to be used in the synthesis of 2-alkylamino-1-imidazolines , suggesting it may interact with its targets to form these compounds.
Biochemical Pathways
Given its role in the synthesis of 2-alkylamino-1-imidazolines , it may be involved in pathways related to these compounds.
Result of Action
Its role in the synthesis of 2-alkylamino-1-imidazolines suggests it may contribute to the properties and functions of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-isothiocyanatoethylamine can be synthesized through the reaction of tert-butyl carbamate with 2-isothiocyanatoethylamine under controlled conditions . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product . The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-isothiocyanatoethylamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include amines, alcohols, and thiols . The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound include thiourea derivatives and substituted carbamates .
Scientific Research Applications
N-Boc-2-isothiocyanatoethylamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-isocyanatoethylamine: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.
N-Boc-2-aminoethylamine: Lacks the isothiocyanate group and is less reactive towards nucleophiles.
Uniqueness
N-Boc-2-isothiocyanatoethylamine is unique due to its isothiocyanate group, which imparts high reactivity and versatility in chemical synthesis . This makes it a valuable intermediate in the preparation of various biologically active molecules .
Properties
IUPAC Name |
tert-butyl N-(2-isothiocyanatoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-8(2,3)12-7(11)10-5-4-9-6-13/h4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYDKMQRTRGCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400968 | |
| Record name | N-Boc-2-isothiocyanatoethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137743-46-5 | |
| Record name | N-Boc-2-isothiocyanatoethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-isothiocyanatoethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)













